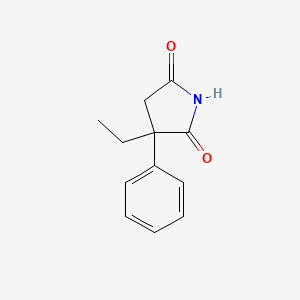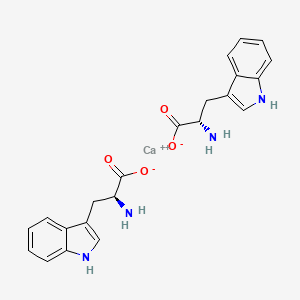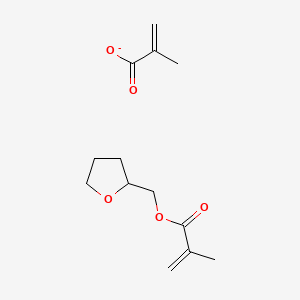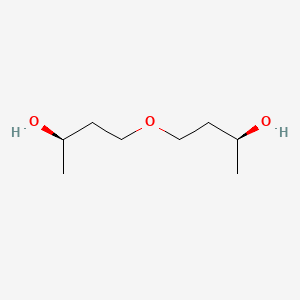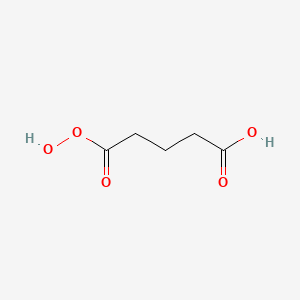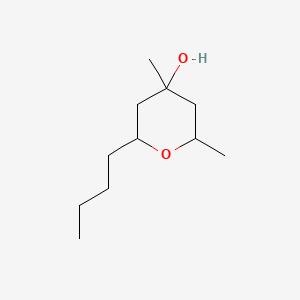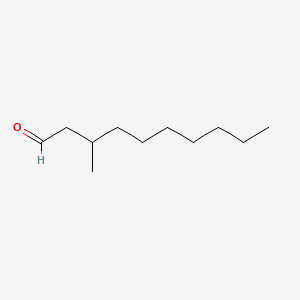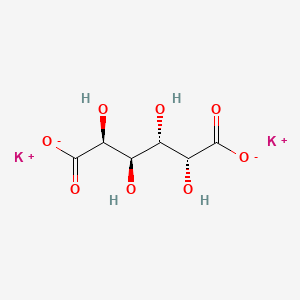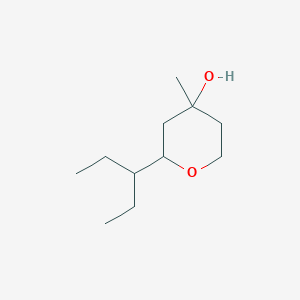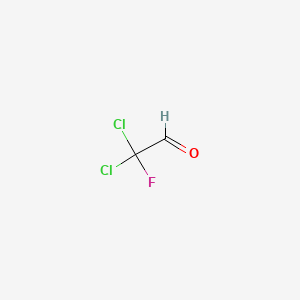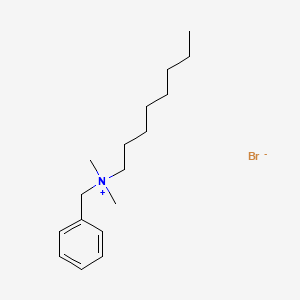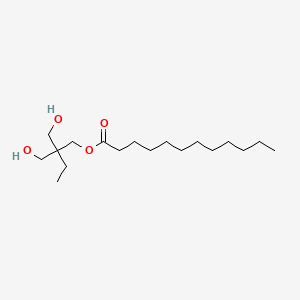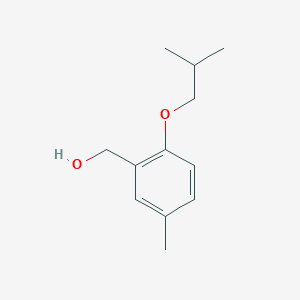
2-iso-Butoxy-5-methylbenzyl alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-iso-Butoxy-5-methylbenzyl alcohol is an organic compound with the molecular formula C12H18O2 It is a derivative of benzyl alcohol, where the benzene ring is substituted with an iso-butoxy group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-iso-Butoxy-5-methylbenzyl alcohol can be achieved through several methods. One common approach involves the alkylation of 5-methylbenzyl alcohol with iso-butyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as distillation and purification to isolate the desired compound from reaction by-products and impurities.
Chemical Reactions Analysis
Types of Reactions
2-iso-Butoxy-5-methylbenzyl alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The iso-butoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Iso-butyl bromide (C4H9Br) in the presence of a base like potassium carbonate (K2CO3).
Major Products Formed
Oxidation: 2-iso-Butoxy-5-methylbenzaldehyde or 2-iso-Butoxy-5-methylbenzoic acid.
Reduction: 2-iso-Butoxy-5-methylbenzyl alkane.
Substitution: Various substituted benzyl alcohol derivatives depending on the nucleophile used.
Scientific Research Applications
2-iso-Butoxy-5-methylbenzyl alcohol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-iso-Butoxy-5-methylbenzyl alcohol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular targets involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Benzyl alcohol: A simpler analog without the iso-butoxy and methyl substitutions.
2-Butoxybenzyl alcohol: Similar structure but lacks the methyl group.
5-Methylbenzyl alcohol: Similar structure but lacks the iso-butoxy group.
Uniqueness
2-iso-Butoxy-5-methylbenzyl alcohol is unique due to the presence of both the iso-butoxy and methyl groups on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for specific applications where these properties are advantageous.
Properties
Molecular Formula |
C12H18O2 |
|---|---|
Molecular Weight |
194.27 g/mol |
IUPAC Name |
[5-methyl-2-(2-methylpropoxy)phenyl]methanol |
InChI |
InChI=1S/C12H18O2/c1-9(2)8-14-12-5-4-10(3)6-11(12)7-13/h4-6,9,13H,7-8H2,1-3H3 |
InChI Key |
PJABVYLDPXCLFU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(C)C)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


